molecular formula C8H10N3O2S- B136988 Dimethylaminoazobenzene-4-sulfinate CAS No. 131483-42-6

Dimethylaminoazobenzene-4-sulfinate

Cat. No. B136988
M. Wt: 289.35 g/mol
InChI Key: IYXBODXMZOSSJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylaminoazobenzene-4-sulfinate, also known as DAS, is a chemical compound widely used in scientific research. It is a water-soluble, yellow powder that is commonly used as a reagent in analytical chemistry, biochemistry, and pharmacology. DAS is a versatile compound that has many applications in various fields of research.

Mechanism Of Action

The mechanism of action of Dimethylaminoazobenzene-4-sulfinate is not fully understood. It is believed that Dimethylaminoazobenzene-4-sulfinate reacts with amino groups in proteins and other compounds, forming stable complexes that can be detected using spectrophotometric methods. Dimethylaminoazobenzene-4-sulfinate has been shown to be a specific reagent for the detection of primary and secondary amines.

Biochemical And Physiological Effects

Dimethylaminoazobenzene-4-sulfinate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory settings. However, it should be handled with care as it can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dimethylaminoazobenzene-4-sulfinate in laboratory experiments is its specificity for the detection of amines. It is a highly sensitive reagent that can detect even trace amounts of amines in a sample. Dimethylaminoazobenzene-4-sulfinate is also relatively inexpensive and easy to synthesize. However, one limitation of Dimethylaminoazobenzene-4-sulfinate is its instability in aqueous solutions. It can decompose over time, leading to false positive results.

Future Directions

There are several future directions for the use of Dimethylaminoazobenzene-4-sulfinate in scientific research. One potential application is in the detection of cancer cells. Dimethylaminoazobenzene-4-sulfinate has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. Another future direction is the development of more stable derivatives of Dimethylaminoazobenzene-4-sulfinate that can be used in aqueous solutions. This would improve the accuracy and reliability of Dimethylaminoazobenzene-4-sulfinate-based assays.
In conclusion, Dimethylaminoazobenzene-4-sulfinate is a versatile compound that has many applications in scientific research. Its specificity for the detection of amines makes it a valuable reagent in analytical chemistry, biochemistry, and pharmacology. While there are some limitations to its use, ongoing research is exploring new applications and derivatives of Dimethylaminoazobenzene-4-sulfinate that could expand its use in the future.

Synthesis Methods

Dimethylaminoazobenzene-4-sulfinate can be synthesized by the reaction of 4-aminobenzenesulfonic acid with dimethylamine and nitrous acid. The reaction produces a yellow precipitate that can be filtered and purified to obtain the final product. The synthesis of Dimethylaminoazobenzene-4-sulfinate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Dimethylaminoazobenzene-4-sulfinate is commonly used in scientific research as a reagent for the detection of various compounds. It is widely used in analytical chemistry to detect the presence of amines, amino acids, and proteins. Dimethylaminoazobenzene-4-sulfinate is also used in biochemistry to study enzyme kinetics and protein-protein interactions. In pharmacology, Dimethylaminoazobenzene-4-sulfinate is used to study drug metabolism and drug interactions.

properties

CAS RN

131483-42-6

Product Name

Dimethylaminoazobenzene-4-sulfinate

Molecular Formula

C8H10N3O2S-

Molecular Weight

289.35 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid

InChI

InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19)

InChI Key

IYXBODXMZOSSJM-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O

synonyms

DAB sulfinate
dimethylaminoazobenzene-4-sulfinate

Origin of Product

United States

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